molecular formula C12H11ClN2S B6245603 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride CAS No. 2408975-53-9

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride

Cat. No. B6245603
CAS RN: 2408975-53-9
M. Wt: 250.7
InChI Key:
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Description

“5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 203792-27-2 . It has a molecular weight of 174.65 and its IUPAC name is 5-(aminomethyl)-3-thiophenecarbonitrile hydrochloride . The compound is a white solid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride” is 1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride” are not available, thiophene derivatives are known to participate in a variety of reactions. For instance, [3+2] cycloaddition reactions with alkyne moieties can lead to regioselective cycloisomerization .


Physical And Chemical Properties Analysis

“5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride” is a white solid with a molecular weight of 174.65 .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride” can be found online . This document provides information on the potential hazards of the compound and recommendations for safe handling.

Future Directions

Thiophene-based analogs, such as “5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride”, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride involves the reaction of 3-(aminomethyl)benzonitrile with thiophene-2-carbonitrile in the presence of a suitable catalyst and solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "3-(aminomethyl)benzonitrile", "thiophene-2-carbonitrile", "catalyst", "solvent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-(aminomethyl)benzonitrile and thiophene-2-carbonitrile in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the crude product in a suitable solvent and add hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Step 6: Isolate the product by filtration, washing with a suitable solvent, and drying under vacuum." ] }

CAS RN

2408975-53-9

Molecular Formula

C12H11ClN2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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